

physical and chemical properties of 2,6-Dichloro-5-fluoronicotinonitrile

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Compound of Interest

Compound Name: 2,6-Dichloro-5-phenylnicotinonitrile

Cat. No.: B2814523

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An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinonitrile: Properties, Synthesis, and Applications

Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical properties. It lies in understanding the why and how—the causality that governs a molecule's behavior and dictates its utility. 2,6-Dichloro-5-fluoronicotinonitrile is not just a catalog chemical; it is a highly functionalized pyridine scaffold, a versatile building block whose strategic arrangement of electron-withdrawing groups presents unique opportunities in synthetic and medicinal chemistry. This guide is structured to provide not just the data, but the field-proven insights necessary for researchers, scientists, and drug development professionals to effectively harness its potential. We will delve into its core characteristics, validated protocols for its use, and the strategic considerations that underpin its application.

Core Physicochemical & Structural Characteristics

2,6-Dichloro-5-fluoronicotinonitrile is a crystalline solid at room temperature. Its core structure is a pyridine ring, heavily substituted with electronegative atoms. This substitution pattern is critical as it profoundly influences the molecule's reactivity and electronic properties. The cyano and fluoro groups, along with the chlorine atoms, act as strong electron-withdrawing groups, rendering the pyridine ring electron-deficient.

A summary of its key physical and identifying properties is presented below for quick reference.

Table 1: Physicochemical Properties of 2,6-Dichloro-5-fluoronicotinonitrile

Property	Value	Source(s)
IUPAC Name	2,6-dichloro-5-fluoropyridine-3-carbonitrile	N/A
CAS Number	3511-84-2	
Molecular Formula	<chem>C6HCl2FN2</chem>	
Molecular Weight	190.99 g/mol	
Appearance	White to off-white crystalline powder or solid	
Melting Point	103 - 107 °C	
Purity	Typically ≥97%	
Boiling Point	~280.9 °C at 760 mmHg (Predicted)	
Density	~1.65 g/cm ³ (Predicted)	

Reactivity Profile: A Tale of Two Chlorines

The primary utility of this molecule lies in its capacity for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the cyano and fluoro groups, activates the C-Cl bonds toward nucleophilic attack.

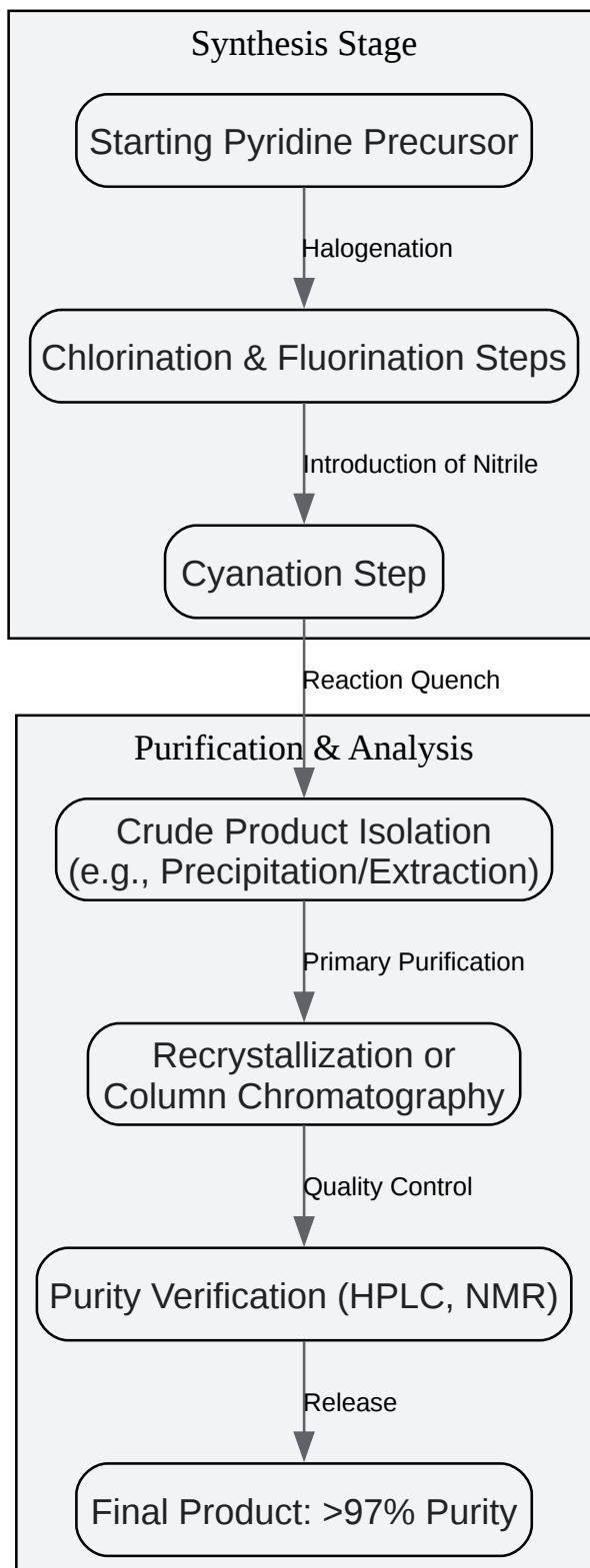
A crucial point of expertise is recognizing that the two chlorine atoms are not electronically equivalent. The chlorine at the C6 position is generally considered more labile and susceptible to substitution than the chlorine at the C2 position. This regioselectivity is influenced by the combined electronic effects of the adjacent substituents. This differential reactivity is a powerful tool for sequential, site-selective modifications, allowing for the stepwise construction of complex molecular architectures.

Synthesis and Purification: A Validated Workflow

While multiple synthetic routes may exist, a common pathway involves the transformation of precursor pyridine derivatives. The following represents a generalized, self-validating workflow for obtaining and purifying high-quality 2,6-Dichloro-5-fluoronicotinonitrile, suitable for demanding applications like drug discovery.

General Synthetic Workflow

The synthesis often involves multi-step processes that require careful control of reaction conditions to achieve the desired substitution pattern and avoid unwanted side products. A typical conceptual workflow is outlined below.



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Caption: Conceptual workflow for synthesis and purification.

Step-by-Step Purification Protocol: Recrystallization

Causality: Recrystallization is chosen for its efficiency in removing minor impurities from a solid product. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

- Solvent Selection: Screen for a suitable solvent or solvent pair. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. (e.g., an ethanol/water or isopropanol/hexane system).
- Dissolution: Place the crude 2,6-Dichloro-5-fluoronicotinonitrile in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the solid.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
- Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize product precipitation.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals with a small amount of the cold secondary solvent (e.g., hexane) to remove any residual soluble impurities.
- Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a fine, white to off-white powder.

Analytical Characterization: The Trustworthiness Pillar

Confirming the identity and purity of the final compound is non-negotiable. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system.

Purity Assessment Workflow

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic compounds in a drug development setting.



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Caption: Standard HPLC workflow for purity verification.

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR will show a characteristic singlet for the lone aromatic proton. ^{13}C NMR, ^{19}F NMR, and ^{15}N NMR would provide further confirmation of the carbon, fluorine, and nitrogen environments, respectively, confirming the substitution pattern.
- Mass Spectrometry (MS): Will confirm the molecular weight (190.99 g/mol) and provide a characteristic isotopic pattern due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl).

Applications in Medicinal Chemistry

2,6-Dichloro-5-fluoronicotinonitrile is a valuable intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents. Its utility stems from the ability to sequentially displace the two chloro groups with different nucleophiles (e.g., amines, thiols), allowing for the rapid generation of diverse chemical libraries for screening. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration.

Safety and Handling

As with any halogenated aromatic compound, appropriate personal protective equipment (PPE) is mandatory.

- Engineering Controls: Use in a well-ventilated fume hood.
- Personal Protective Equipment: Wear safety glasses, a lab coat, and nitrile gloves.

- Toxicology: The compound is classified as an irritant. Avoid contact with skin and eyes, and do not ingest or inhale. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
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